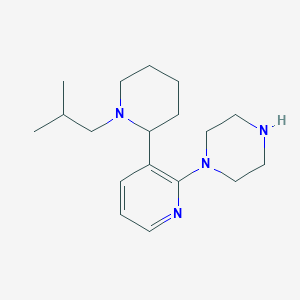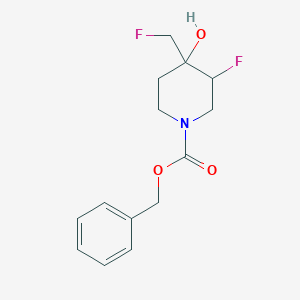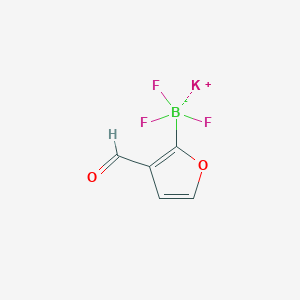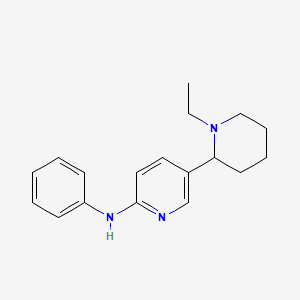![molecular formula C15H19NO4 B11816434 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutansäure ist eine synthetische organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Sie zeichnet sich durch das Vorhandensein einer Methoxyphenylgruppe, einer Prop-2-enamidbindung und einer Methylbutansäureeinheit aus. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und ihrer Rolle als Zwischenprodukt in der organischen Synthese von Interesse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutansäure erfolgt typischerweise durch die Reaktion von 4-Methoxyphenylessigsäure mit einem geeigneten Amin und einem Acylierungsmittel. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Triethylamin und eines Lösungsmittels wie Dichlormethan. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung einen mehrstufigen Prozess umfassen, der die Synthese von Zwischenverbindungen, Reinigungsschritte und die endgültige Umwandlung in das Zielmolekül umfasst. Die Verwendung von großtechnischen Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation sind in der industriellen Produktion üblich.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid typically involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine and an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final conversion to the target molecule. The use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Enamidbindung kann zu einem Amin reduziert werden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Reagenzien wie Natriumhydrid oder Natriummethoxid in einem geeigneten Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2-[3-(4-Hydroxyphenyl)prop-2-enamido]-3-methylbutansäure.
Reduktion: Bildung von 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutansäure.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter entzündungshemmende und antioxidative Eigenschaften.
Medizin: Wird auf seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutansäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren entfalten und so deren Aktivität modulieren. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Art der Wechselwirkungen der Verbindung mit zellulären Komponenten ab.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butansäure
- 3-[3-(4-Methoxyphenyl)prop-2-enamido]propansäure
Einzigartigkeit
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutansäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann sie unterschiedliche Reaktivität, Stabilität und biologische Aktivität aufweisen, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
GJNMUKNLXQRDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)
![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)


![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)



![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)


![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)
